3-[2-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one 3-[2-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one Flibanserin is an orally bioavailable, non-hormonal, multifunctional serotonin agonist and antagonist (MSAA) that may improve sexual desire and arousal in women. Upon oral administration, flibanserin selectively binds to serotonin receptors in the central nervous system, acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors. Agonist activity at 5-HT1A postsynaptic receptors may enhance the release of dopamine and other monoamines. Combined with 5-HT2A antagonism, flibanserin boosts levels of dopamine in the mesocortical area of the prefrontal cortex and produces a net increase of norepinephrine selectively in the prefrontal cortex through disinhibition of locus coeruleus noradrenergic neurons. In addition, flibanserin reduces concentrations of serotonin in the prefrontal cortex with chronic administration. Reducing serotonin, which modulates sexual activity in an inhibitory fashion through downstream decreases in dopamine release, while enhancing the release of norepinephrine and dopamine in the prefrontal cortex may improve sexual desire and interest.
Flibanserin is a serotonergic antidepressant used to treat hypoactive sexual desire disorder. Flibanserin has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
Flibanserin is an N-alkylpiperazine that is 1-[2-(1,3-dihydro-2-oxobenzimidazol-1-yl)ethyl]piperazine in which the remaining amino proton is replaced by a 3-(trifluoromethyl)phenyl group. A multifunctional serotonin agonist and antagonist which is used for the treatment of pre-menopausal women with hypoactive sexual desire disorder. It has a role as a serotonergic agonist, a serotonergic antagonist and an antidepressant. It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine and an organofluorine compound.
Brand Name: Vulcanchem
CAS No.: 167933-07-5
VCID: VC0528069
InChI: InChI=1S/C20H21F3N4O/c21-20(22,23)15-5-7-16(8-6-15)26-12-9-25(10-13-26)11-14-27-18-4-2-1-3-17(18)24-19(27)28/h1-8H,9-14H2,(H,24,28)
SMILES: C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C20H21F3N4O
Molecular Weight: 390.4 g/mol

3-[2-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one

CAS No.: 167933-07-5

Inhibitors

VCID: VC0528069

Molecular Formula: C20H21F3N4O

Molecular Weight: 390.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-[2-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one - 167933-07-5

CAS No. 167933-07-5
Product Name 3-[2-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
Molecular Formula C20H21F3N4O
Molecular Weight 390.4 g/mol
IUPAC Name 3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
Standard InChI InChI=1S/C20H21F3N4O/c21-20(22,23)15-5-7-16(8-6-15)26-12-9-25(10-13-26)11-14-27-18-4-2-1-3-17(18)24-19(27)28/h1-8H,9-14H2,(H,24,28)
Standard InChIKey PPRRDFIXUUSXRA-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C(F)(F)F
Canonical SMILES C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C(F)(F)F
Appearance Solid powder
Colorform White, to off-white powde
Description Flibanserin is an orally bioavailable, non-hormonal, multifunctional serotonin agonist and antagonist (MSAA) that may improve sexual desire and arousal in women. Upon oral administration, flibanserin selectively binds to serotonin receptors in the central nervous system, acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors. Agonist activity at 5-HT1A postsynaptic receptors may enhance the release of dopamine and other monoamines. Combined with 5-HT2A antagonism, flibanserin boosts levels of dopamine in the mesocortical area of the prefrontal cortex and produces a net increase of norepinephrine selectively in the prefrontal cortex through disinhibition of locus coeruleus noradrenergic neurons. In addition, flibanserin reduces concentrations of serotonin in the prefrontal cortex with chronic administration. Reducing serotonin, which modulates sexual activity in an inhibitory fashion through downstream decreases in dopamine release, while enhancing the release of norepinephrine and dopamine in the prefrontal cortex may improve sexual desire and interest.
Flibanserin is a serotonergic antidepressant used to treat hypoactive sexual desire disorder. Flibanserin has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
Flibanserin is an N-alkylpiperazine that is 1-[2-(1,3-dihydro-2-oxobenzimidazol-1-yl)ethyl]piperazine in which the remaining amino proton is replaced by a 3-(trifluoromethyl)phenyl group. A multifunctional serotonin agonist and antagonist which is used for the treatment of pre-menopausal women with hypoactive sexual desire disorder. It has a role as a serotonergic agonist, a serotonergic antagonist and an antidepressant. It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine and an organofluorine compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Solubility In water, 4.312 mg/L at 25 °C (est)
Insoluble in water
Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BIMT 17; BIMT-17; BIMT17; BIMT 17BS; BIMT-17BS; BIMT17BS; EBD6396; EBD 6396; EBD-6396; Flibanserin. Brand name: Addyi.
Vapor Pressure 3.13X10-10 mm Hg at 25 °C (est)
Reference 1: Simon JA, Clayton AH, Parish SJ, Apfel SC, Millheiser L. Effects of Alcohol Administered With Flibanserin in Healthy Premenopausal Women: A Randomized, Double-Blind, Single-Dose Crossover Study. J Sex Med. 2019 Nov 14. pii: S1743-6095(19)31459-6. doi: 10.1016/j.jsxm.2019.10.004. [Epub ahead of print] PubMed PMID: 31735618.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548074/ PubMed PMID: 31643404.
3: Dean L. Flibanserin Therapy and CYP2C19 Genotype. 2019 Sep 23. In: Pratt V, McLeod H, Rubinstein W, Dean L, Kattman B, Malheiro A, editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK546788/ PubMed PMID: 31550099.
4: Simon JA, Clayton AH, Kingsberg SA, Parish SJ, Kim NN, Millheiser L. Effects of Timing of Flibanserin Administration Relative to Alcohol Intake in Healthy Premenopausal Women: A Randomized, Double-Blind, Crossover Study. J Sex Med. 2019 Nov;16(11):1779-1786. doi: 10.1016/j.jsxm.2019.08.006. Epub 2019 Sep 12. PubMed PMID: 31522985.
5: Millheiser L, Clayton AH, Parish SJ, Kingsberg SA, Kim NN, Simon JA. Safety and Tolerability of Evening Ethanol Consumption and Bedtime Administration of Flibanserin in Healthy Premenopausal Female Subjects. Sex Med. 2019 Dec;7(4):418-424. doi: 10.1016/j.esxm.2019.08.003. Epub 2019 Sep 10. PubMed PMID: 31519497.
6: Ahmed RM, Abdallah IA. Determination of flibanserin in the presence of confirmed degradation products by a third derivative emission spectrofluorometric method: Application to pharmaceutical formulation. Spectrochim Acta A Mol Biomol Spectrosc. 2019 Aug 26;225:117491. doi: 10.1016/j.saa.2019.117491. [Epub ahead of print] PubMed PMID: 31476647.
7: He L, You W, Wang S, Jiang T, Chen C. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study. BMC Chem. 2019 Aug 27;13(1):111. doi: 10.1186/s13065-019-0620-9. eCollection 2019 Dec. PubMed PMID: 31463480; PubMed Central PMCID: PMC6710871.
8: Simon JA, Kingsberg SA, Goldstein I, Kim NN, Hakim B, Millheiser L. Weight Loss in Women Taking Flibanserin for Hypoactive Sexual Desire Disorder (HSDD): Insights Into Potential Mechanisms. Sex Med Rev. 2019 Oct;7(4):575-586. doi: 10.1016/j.sxmr.2019.04.003. Epub 2019 Jun 10. Review. PubMed PMID: 31196764.
9: Sultan MA, El-Eryan RT, Attia AK, Eissa MJ. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. Biomed Chromatogr. 2019 Aug;33(8):e4545. doi: 10.1002/bmc.4545. Epub 2019 May 6. PubMed PMID: 30937940.
10: Kingsberg SA, McElroy SL, Clayton AH. Evaluation of Flibanserin Safety: Comparison with Other Serotonergic Medications. Sex Med Rev. 2019 Jul;7(3):380-392. doi: 10.1016/j.sxmr.2018.12.003. Epub 2019 Feb 22. Review. PubMed PMID: 30803922.
11: Simon JA, Thorp J, Millheiser L. Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials. J Womens Health (Larchmt). 2019 Jun;28(6):769-777. doi: 10.1089/jwh.2018.7516. Epub 2019 Feb 1. PubMed PMID: 30707049.
12: Baid R, Agarwal R. Flibanserin: A controversial drug for female hypoactive sexual desire disorder. Ind Psychiatry J. 2018 Jan-Jun;27(1):154-157. doi: 10.4103/ipj.ipj_20_16. PubMed PMID: 30416308; PubMed Central PMCID: PMC6198608.
13: Shingare RD, Kulkarni AS, Sutar RL, Reddy DS. Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin, A Drug for Treating Hypoactive Sexual Desire Disorder in Women and Marine Natural Product Hunanamycin Analogue. ACS Omega. 2017 Aug 31;2(8):5137-5141. doi: 10.1021/acsomega.7b00819. Epub 2017 Aug 29. PubMed PMID: 30023739; PubMed Central PMCID: PMC6044990.
14: Segal JZ. Sex, drugs, and rhetoric: The case of flibanserin for 'female sexual dysfunction'. Soc Stud Sci. 2018 Aug;48(4):459-482. doi: 10.1177/0306312718778802. Epub 2018 Jun 3. PubMed PMID: 29862892.
15: Clements JN, Thompson B. Flibanserin for hypoactive sexual desire disorder in premenopausal women. JAAPA. 2018 Jun;31(6):51-53. doi: 10.1097/01.JAA.0000532129.61154.3e. PubMed PMID: 29846316.
16: Iqbal M, Ezzeldin E, Rezk NL, Bajrai AA, Al-Rashood KA. A validated UPLC-MS/MS method for flibanserin in plasma and its pharmacokinetic interaction with bosentan in rats. Bioanalysis. 2018 Jul;10(14):1087-1097. doi: 10.4155/bio-2018-0065. Epub 2018 Apr 25. PubMed PMID: 29692180.
17: Simon JA, Derogatis L, Portman D, Brown L, Yuan J, Kissling R. Flibanserin for Hypoactive Sexual Desire Disorder: An Open-Label Safety Study. J Sex Med. 2018 Mar;15(3):387-395. doi: 10.1016/j.jsxm.2017.12.016. PubMed PMID: 29502984.
18: Nappi RE, Cucinella L, Tiranini L, Martini E. Has flibanserin revolutionized the treatment of hypoactive sexual desire disorder or is there still room for more effective therapeutics? Expert Opin Pharmacother. 2018 Apr;19(5):421-423. doi: 10.1080/14656566.2018.1444751. Epub 2018 Feb 28. PubMed PMID: 29488405.
19: Anderson R, Moffatt CE. Ignorance Is Not Bliss: If We Don't Understand Hypoactive Sexual Desire Disorder, How Can Flibanserin Treat It? Commentary. J Sex Med. 2018 Mar;15(3):273-283. doi: 10.1016/j.jsxm.2018.01.001. Epub 2018 Feb 1. Review. PubMed PMID: 29396022.
20: Clayton AH, Croft HA, Yuan J, Brown L, Kissling R. Safety of Flibanserin in Women Treated With Antidepressants: A Randomized, Placebo-Controlled Study. J Sex Med. 2018 Jan;15(1):43-51. doi: 10.1016/j.jsxm.2017.11.005. PubMed PMID: 29289374.
PubChem Compound 127941
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator